molecular formula C16H17N3OS B3716881 4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol

4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol

Cat. No.: B3716881
M. Wt: 299.4 g/mol
InChI Key: HZRAVAFVMPNXDB-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol is a heterocyclic compound that features a benzothiazole moiety fused with a pyrrole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and pyrrole rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol typically involves the condensation of 2-aminobenzenethiol with cyclopentanone, followed by cyclization and subsequent functional group modifications. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions derived from laboratory-scale experiments. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol is unique due to the presence of both benzothiazole and pyrrole rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c17-15-14(12(20)9-19(15)10-5-1-2-6-10)16-18-11-7-3-4-8-13(11)21-16/h3-4,7-8,10,17,20H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRAVAFVMPNXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol
Reactant of Route 2
4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol
Reactant of Route 3
4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol
Reactant of Route 4
Reactant of Route 4
4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol
Reactant of Route 5
4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol
Reactant of Route 6
4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol

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